molecular formula C17H17Cl3N2O3S B4746409 1-(4-Chloro-3-methoxyphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine

1-(4-Chloro-3-methoxyphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine

Cat. No.: B4746409
M. Wt: 435.7 g/mol
InChI Key: NHOHILPUFZAYNL-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methoxyphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of multiple functional groups, including chloro, methoxy, and sulfonyl groups, contributes to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Mode of Action

The synthesis of similar piperazine derivatives involves reactions such as the aza-michael addition . This suggests that the compound might interact with its targets through similar chemical reactions, leading to changes in the targets’ structure or function.

Biochemical Pathways

Organoboron compounds, which are related to the compound , are known to be involved in a variety of transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations . These transformations suggest that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

The stability of boronic esters, which are related to the compound, is known to be a significant factor in their use in chemical transformations . This suggests that the compound’s bioavailability could be influenced by its stability and its ability to undergo transformations in the body.

Action Environment

The stability of related boronic esters is known to be a significant factor in their use in chemical transformations . This suggests that environmental factors such as temperature and pH could potentially influence the compound’s action, efficacy, and stability.

Future Directions

The future directions in the research and development of piperazine derivatives could involve the discovery of new synthetic methods, the exploration of their biological activity, and their potential applications in pharmaceuticals .

Preparation Methods

The synthesis of 1-(4-Chloro-3-methoxyphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Chloro-3-methoxyphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include hydroxylated, sulfide, and substituted derivatives of the original compound.

Scientific Research Applications

1-(4-Chloro-3-methoxyphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine has been studied for various scientific research applications:

Comparison with Similar Compounds

1-(4-Chloro-3-methoxyphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

1-(4-chloro-3-methoxyphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl3N2O3S/c1-25-17-11-13(3-5-15(17)20)26(23,24)22-8-6-21(7-9-22)16-10-12(18)2-4-14(16)19/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOHILPUFZAYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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